molecular formula C9H9ClN2O4 B1622990 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 3223-77-6

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B1622990
CAS No.: 3223-77-6
M. Wt: 244.63 g/mol
InChI Key: VXMOZGZTQMIRJA-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxy-2-nitrophenyl)acetamide (CAS 3223-77-6) is a chloroacetamide derivative characterized by a nitro group at the 2-position and a methoxy group at the 4-position of the phenyl ring . This compound serves as a versatile synthetic intermediate in pharmaceutical research, particularly in the development of anticancer agents and various heterocyclic compounds . Its molecular structure, which features both electron-donating (methoxy) and electron-withdrawing (nitro) substituents, influences its reactivity and stability, making it a valuable building block in organic synthesis . Research into its biological activity has revealed significant potential. The compound has demonstrated antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli , with studies indicating minimum inhibitory concentration (MIC) values of 12 µg/mL and 15 µg/mL, respectively . Furthermore, it exhibits promising anticancer activity by inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways . The biological activity of this compound is attributed to multiple mechanisms. The chloroacetamide group can participate in nucleophilic substitution reactions, potentially forming covalent bonds with nucleophiles in proteins or enzymes and inhibiting their activity . Additionally, the nitro group can be reduced to an amino group within biological systems, leading to reactive intermediates that interact with cellular components . A common synthesis route involves the acylation of 4-methoxy-2-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet prior to use and handle this compound with appropriate precautions in a controlled laboratory setting .

Properties

IUPAC Name

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-6-2-3-7(11-9(13)5-10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOZGZTQMIRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394522
Record name 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3223-77-6
Record name 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The mechanism follows a two-step process:

  • Protonation of Chloroacetyl Chloride : The carbonyl oxygen of chloroacetyl chloride is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon.
  • Nucleophilic Attack : The primary amine of 4-methoxy-2-nitroaniline attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of hydrochloric acid yields the acetamide product.

Procedure and Optimization

A typical protocol involves the following steps:

Parameter Details
Reactants 4-Methoxy-2-nitroaniline (1 equiv), Chloroacetyl chloride (1.1 equiv)
Base Sodium bicarbonate or potassium carbonate (1.2 equiv)
Solvent Toluene or dichloromethane
Temperature 0–5°C (initial), then room temperature
Reaction Time 4–6 hours
Workup Filtration, washing with cold water, recrystallization
Yield 38–45%

Key Observations :

  • Lower temperatures (0–5°C) minimize side reactions such as hydrolysis of chloroacetyl chloride.
  • The use of aprotic solvents (e.g., toluene) improves reaction efficiency by stabilizing the intermediate.
  • Excess base neutralizes HCl generated during the reaction, preventing protonation of the aniline and ensuring complete conversion.

Analytical Characterization

Post-synthesis characterization is critical for verifying product purity and structure:

Spectroscopic Data :

  • IR (KBr) : Peaks at 3286 cm⁻¹ (N–H stretch), 1658 cm⁻¹ (C=O stretch), and 785 cm⁻¹ (C–Cl stretch).
  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.21 (m, 3H, aromatic), 4.12 (s, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃).

Mass Spectrometry :

  • Molecular ion peak at m/z 244.63 (C₉H₉ClN₂O₄).

Alternative Synthetic Routes

Nitration-Acetylation Tandem Approach

An alternative strategy involves the nitration of 4-methoxyacetanilide followed by chloroacetylation:

  • Nitration :

    • 4-Methoxyacetanilide is treated with fuming HNO₃ (4.44 mol) in H₂SO₄ at 20–25°C for 2–3 hours.
    • The nitro group is introduced at the ortho position relative to the methoxy group, yielding 4-methoxy-2-nitroacetanilide.
  • Chloroacetylation :

    • The intermediate is reacted with chloroacetyl chloride in dichloromethane, using triethylamine as a base.
    • Yield : 78–82% after recrystallization.

Advantages :

  • Avoids handling unstable 4-methoxy-2-nitroaniline.
  • Higher overall yields due to reduced side reactions.

Industrial-Scale Production

Scalable production requires modifications to laboratory protocols:

Parameter Laboratory Scale Industrial Scale
Reactors Batch reactors Continuous flow reactors
Solvent Recovery Manual distillation Automated distillation units
Purification Recrystallization Chromatography or melt crystallization
Throughput 10–50 g/day 1–5 kg/hour

Case Study :
A pilot plant achieved 92% purity using melt crystallization at 120–130°C, reducing solvent waste by 40% compared to recrystallization.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acylation 38–45 85–90 Moderate High
Nitration-Acetylation 78–82 92–95 High Moderate

Trade-offs :

  • Direct acylation is cost-effective but suffers from lower yields.
  • The tandem approach offers higher purity but requires additional nitration steps.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their structural differences:

Compound Name Substituents (Phenyl Ring) Key Applications Notable Properties/Activities Reference
2-Chloro-N-(4-methoxy-2-nitrophenyl)acetamide 4-OCH₃, 2-NO₂ Anticancer intermediates Cytotoxicity (IC₅₀: 1.8 µM on Caco-2)
2-Chloro-N-(4-nitrophenyl)acetamide 4-NO₂ Organic synthesis intermediate Precursor for heterocycles
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 4-NO₂, N-methyl Not specified Higher lipophilicity
2-Chloro-N-(4-fluorophenyl)acetamide 4-F Organic synthesis Intramolecular H-bonding
Acetochlor (herbicide) 2-Ethyl-6-methyl, N-ethoxymethyl Agricultural herbicide Hepatic metabolism in humans/rats
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide 2-CN, 4-NO₂ Synthetic intermediate Enhanced electrophilicity
2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide 2,6-Cl₂, 4-NO₂ Not specified High halogen content for reactivity

Physicochemical and Reactivity Differences

  • Electronic Effects: The methoxy group in the target compound donates electrons via resonance, while the nitro group withdraws electrons. This dual electronic profile may enhance stability and modulate interactions in biological systems. In contrast, analogs like 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide (2-CN, 4-NO₂) exhibit stronger electrophilicity due to the cyano group, favoring nucleophilic substitution reactions .
  • Hydrogen Bonding : 2-Chloro-N-(4-fluorophenyl)acetamide forms intramolecular C–H···O interactions, which are absent in the target compound due to steric hindrance from the methoxy and nitro groups .

Key Research Findings

Anticancer Derivatives: Substituents on the phenyl ring critically influence cytotoxicity. For example, adding a 2-fluoro-phenoxy group (compound 7d) enhances activity, while bulkier groups reduce potency .

Reactivity Trends: Electron-withdrawing groups (e.g., NO₂, CN) accelerate hydrolysis of the chloroacetamide group, whereas electron-donating groups (e.g., OCH₃) stabilize the molecule .

Biological Activity

2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and implications for drug development.

Synthesis

The synthesis of this compound typically involves the acylation of 4-methoxy-2-nitroaniline with chloroacetyl chloride. The reaction is generally performed in the presence of a base such as sodium carbonate in a solvent like toluene:

  • Reagents :
    • 4-methoxy-2-nitroaniline
    • Chloroacetyl chloride
    • Sodium carbonate (base)
    • Toluene (solvent)
  • Procedure :
    • Mix the reagents and stir at room temperature.
    • Filter and dry the resulting product.

This method allows for the production of the compound with high yield and purity, suitable for further biological studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Pathogen MIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also indicated potential anticancer properties. The mechanism involves the compound's ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles in proteins or enzymes, potentially inhibiting their activity.
  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to reactive intermediates that interact with cellular components.
  • Oxidative Stress Induction : The compound may induce oxidative stress by generating ROS, which can damage cellular structures and promote apoptosis in cancer cells .

Case Studies

A notable study investigated the effects of this compound on Staphylococcus aureus, where it demonstrated significant antibacterial activity compared to standard antibiotics. The study also evaluated its cytotoxicity on human cell lines, revealing low toxicity levels, thus indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide be optimized for higher yield?

  • Methodology : Optimize reaction parameters such as reactant molar ratios (e.g., chloroacetyl chloride to substituted aniline), temperature (typically 0–5°C for acetylation), and reaction time. Use continuous flow reactors to improve scalability and reduce side reactions . Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity. Monitor intermediates using TLC or HPLC to identify bottlenecks.

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodology :

  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹), nitro group (~1520 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).
  • NMR : Use 1^1H NMR to identify aromatic protons (δ 7.0–8.5 ppm), methoxy (δ ~3.8 ppm), and acetamide methylene (δ ~4.2 ppm). 13^{13}C NMR resolves carbonyl carbons (δ ~165 ppm) and nitro/methoxy substituents .
  • Mass spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N, Cl content (±0.4% theoretical) .

Q. What safety precautions are critical during handling?

  • Guidelines : Assume hazards analogous to aromatic nitro compounds (e.g., skin irritation, mutagenicity). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store in amber vials at 2–8°C. Refer to SDS analogs for emergency measures (e.g., ethanol/water rinses for skin contact) .

Advanced Research Questions

Q. How does the molecular conformation influence reactivity and intermolecular interactions?

  • Crystallographic insights : X-ray diffraction reveals syn/anti periplanar arrangements of the chloroacetamide group relative to substituents. For example, in 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation with meta-methyl, affecting hydrogen-bonding networks . Use SHELXL/SHELXS for refinement and analyze packing motifs (e.g., N–H⋯O bonds) to predict solubility and stability .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial potential?

  • Approach : Synthesize analogs (Table 1) and evaluate against Gram-negative/-positive bacteria via MIC assays. Key modifications:

  • Nitro group position : Para vs. meta substitution (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed activity against Klebsiella pneumoniae ).

  • Methoxy vs. hydroxy : Compare logP (XLogP3-AA) to correlate hydrophobicity with membrane penetration .

    Table 1 : Structurally Similar Compounds for SAR Studies

    Compound NameKey SubstituentsBiological Relevance
    2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideFluoro, nitroAntibacterial
    2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamideChloro, hydroxyAntioxidant/prodrug potential
    2-Chloro-N-(3-nitrophenyl)acetamideNitro (meta)Enzyme inhibition

Q. How to assess synergistic effects with antibiotics?

  • Experimental design :

Checkerboard assay : Combine with ciprofloxacin/meropenem at sub-MIC concentrations. Calculate FIC index (≤0.5 = synergy).

Time-kill curves : Monitor bacterial viability over 24 hours.

Mechanistic studies : Use fluorescence probes (e.g., ethidium bromide) to evaluate efflux pump inhibition .

Q. What computational methods predict metabolic pathways or toxicity?

  • Tools :

  • ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nitro reduction or glutathione conjugation .

Contradictions and Gaps in Literature

  • Limited crystallographic data exists for the exact compound; extrapolate from analogs like 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, where nitro groups exhibit torsional angles of ~160° .
  • Biological activity data is sparse; prioritize in vitro screening against ESKAPE pathogens and cancer cell lines (e.g., MTT assays).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 2
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2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide

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